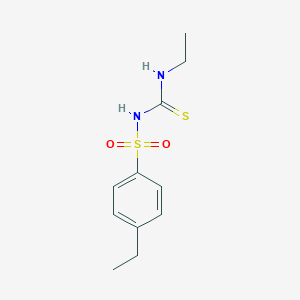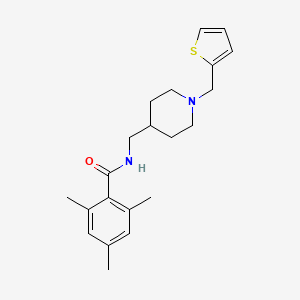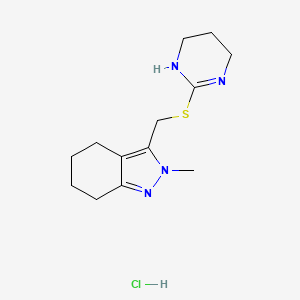
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylureas, which are known for their ability to regulate insulin secretion in the pancreas. However, EHT 1864 has shown promise in inhibiting the activity of Rho guanine nucleotide exchange factors (RhoGEFs), which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base to form the intermediate 4-ethyl-N-(ethylsulfonyl)benzenesulfonamide. This intermediate is then treated with ammonium sulfide to form the final product.
Starting Materials
4-ethylbenzenesulfonyl chloride, ethyl isothiocyanate, base, ammonium sulfide
Reaction
Step 1: 4-ethylbenzenesulfonyl chloride is added to a solution of ethyl isothiocyanate in the presence of a base such as triethylamine or pyridine., Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 3: The intermediate 4-ethyl-N-(ethylsulfonyl)benzenesulfonamide is obtained by filtration and washed with cold water., Step 4: The intermediate is then treated with ammonium sulfide in a mixture of water and ethanol., Step 5: The reaction mixture is heated under reflux for several hours until the reaction is complete., Step 6: The final product, 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, is obtained by filtration and washed with water.
Wirkmechanismus
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 inhibits the activity of RhoGEFs by binding to a specific domain on the protein known as the Dbl homology (DH) domain. This domain is responsible for catalyzing the exchange of guanine nucleotides on the Rho family of GTPases, which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis. By inhibiting the activity of RhoGEFs, 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 can disrupt these signaling pathways and inhibit the migration and invasion of cancer cells.
Biochemische Und Physiologische Effekte
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of RhoGEFs in a dose-dependent manner, with higher concentrations of the compound resulting in greater inhibition. It has also been shown to induce apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. In addition, 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 is its specificity for RhoGEFs. Unlike other compounds that may have off-target effects, 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 specifically targets the DH domain of RhoGEFs, making it a more selective inhibitor. However, one limitation of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 is its relatively low potency compared to other RhoGEF inhibitors. This may limit its effectiveness in certain types of cancer or in combination with other therapies.
Zukünftige Richtungen
There are a number of future directions for research on 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864. One area of interest is the development of more potent analogs of the compound that may be more effective in inhibiting RhoGEFs. In addition, studies are needed to determine the optimal dosing and administration schedule for 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 in cancer patients. Finally, further studies are needed to determine the potential of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 in combination with other therapies for cancer treatment.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of RhoGEFs, which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis. Studies have shown that 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYMWSRCZTJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)




![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)
![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)



